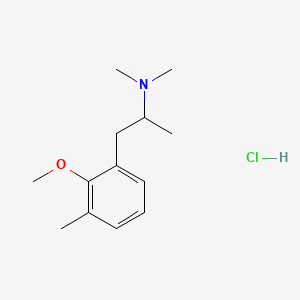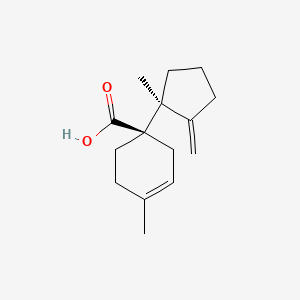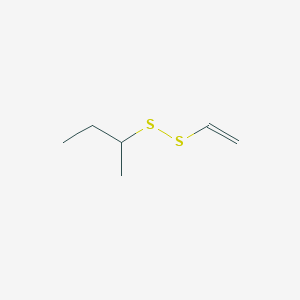![molecular formula C23H25ClOSi B14328369 (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 105024-85-9](/img/structure/B14328369.png)
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to a 4-chlorophenyl group, two methyl groups, and a 3-(3-phenoxyphenyl)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of 4-chlorophenylsilane with 3-(3-phenoxyphenyl)propene in the presence of a platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to different oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various reduced silicon species.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a cross-linking agent in polymers. Additionally, the phenyl groups can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Uniqueness
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is unique due to the specific positioning of the phenoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
105024-85-9 |
|---|---|
Molekularformel |
C23H25ClOSi |
Molekulargewicht |
381.0 g/mol |
IUPAC-Name |
(4-chlorophenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C23H25ClOSi/c1-26(2,23-15-13-20(24)14-16-23)17-7-9-19-8-6-12-22(18-19)25-21-10-4-3-5-11-21/h3-6,8,10-16,18H,7,9,17H2,1-2H3 |
InChI-Schlüssel |
ZJZURWFWIYFHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


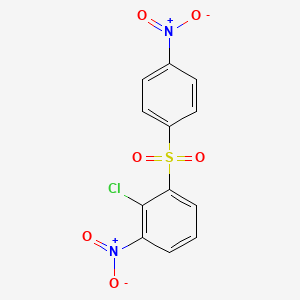
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
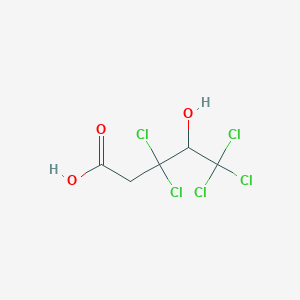
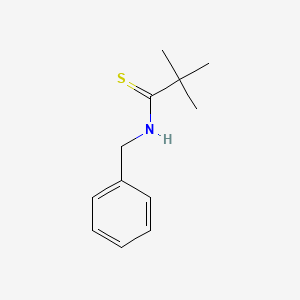
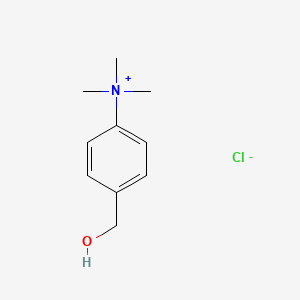

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
